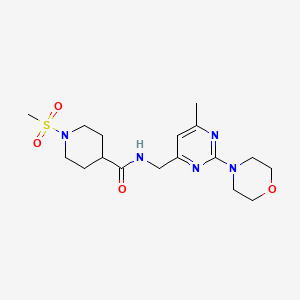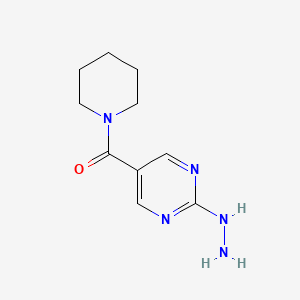
2-Hydrazino-5-(piperidin-1-ylcarbonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Hydrazino-5-(piperidin-1-ylcarbonyl)pyrimidine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antitumor and antimicrobial properties. The presence of a hydrazino group and a piperidin-1-ylcarbonyl moiety in the compound suggests potential for biological activity, which is supported by research on similar compounds .
Synthesis Analysis
The synthesis of related hydrazinopyrimidine derivatives involves the use of key intermediates such as 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles, which are then further modified to construct the hydrazone moiety at the C-6 position of the pyrimidine ring . Another approach for synthesizing pyrimidine derivatives includes the reaction of nitrogen nucleophiles with pyrimidine-2-thiol, leading to various heterocyclic compounds . These methods demonstrate the versatility of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized using spectroscopic methods such as FT-IR, 1H and 13C NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the functional groups present and the overall molecular framework. The structure of "this compound" would likely be elucidated using similar methods, ensuring the correct placement of substituents on the pyrimidine core.
Chemical Reactions Analysis
Pyrimidine and its derivatives undergo a variety of chemical reactions. For instance, 4-methoxy-5-nitropyrimidine can react with hydrazine to form 4-hydrazino-5-nitropyrimidine, which can further transform into different heterocyclic compounds such as pyrazoles . The reactivity of the hydrazino group in pyrimidine derivatives is a key feature that allows for the synthesis of diverse compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrimidine ring. These properties are crucial for determining the compound's suitability for drug development. For example, the antimicrobial activity of certain pyrimidine carbonitrile derivatives has been linked to their ability to induce bacterial cell membrane rupture, which is a property that could be related to the compound's physical interaction with bacterial cells . The hydrazino and piperidin-1-ylcarbonyl groups in "this compound" would contribute to its unique properties and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biocidal Applications
- Synthetic Isomeric Structures of Pyrimido-Triazine Derivatives : Research by El‐mahdy and Abdel-Rahman (2011) explored the synthesis of isomeric structures of pyrimido[2,1-c][1,2,4]triazines as potential biocidal agents. These structures were synthesized via ring closure reactions of 2-hydrazinyl-1-methylpyrimidine and 2-hydrazinopyrimidine with acyclic and cyclic oxygen compounds. The study found that one compound exhibited high biocidal effects, showcasing the relevance of such compounds in developing antimicrobial agents El‐mahdy & Abdel-Rahman, 2011.
Antimicrobial Activities
- Hydrazone Derivatives of Vanillin : Govindasami et al. (2011) synthesized new hydrazone derivatives from Piperdine-4-carboxylicacid methyl ester, demonstrating anti-bacterial activities against Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the antimicrobial potential of compounds structurally related to 2-Hydrazino-5-(piperidin-1-ylcarbonyl)pyrimidine Govindasami et al., 2011.
Antitumoral and Antimicrobial Synthesis
- Pyrimidine Carbonitrile Derivatives : Bhat and Begum (2021) focused on synthesizing pyrimidine-5-carbonitrile derivatives with potent antimicrobial activity. Their study indicates that modifying the pyrimidine core can significantly influence biological activity, including the potential for bacterial cell membrane rupture Bhat & Begum, 2021.
Antiparkinsonian and Analgesic Activities
- Thiopyrimidine, Pyrane, Pyrazoline, and Thiazolopyrimidine Derivatives : Amr et al. (2008) investigated the synthesis of substituted pyridine derivatives for potential analgesic and antiparkinsonian activities. This suggests the versatility of pyrimidine derivatives in developing treatments for neurological conditions Amr et al., 2008.
Antimicrobial and Antitumoral Activity
- Hydrazinopyrimidine-5-carbonitrile Derivatives : Cocco et al. (2006) synthesized a new series of hydrazinopyrimidine derivatives and evaluated their in vitro anticancer activity. This underscores the potential of pyrimidine derivatives in cancer therapy Cocco et al., 2006.
Wirkmechanismus
While the specific mechanism of action for 2-Hydrazino-5-(piperidin-1-ylcarbonyl)pyrimidine is not mentioned in the search results, pyrimidine-based compounds are known to exhibit a range of pharmacological effects. These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Eigenschaften
IUPAC Name |
(2-hydrazinylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c11-14-10-12-6-8(7-13-10)9(16)15-4-2-1-3-5-15/h6-7H,1-5,11H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNIEIHSQXCUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(furan-2-yl)-2-[5-(pyridin-3-yl)-2H-1,2,4-triazol-3-yl]prop-2-enoate](/img/structure/B2516790.png)
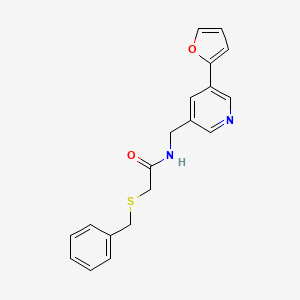
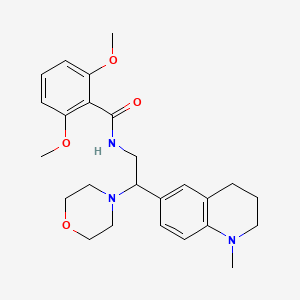
![N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2516793.png)

![2-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2516799.png)
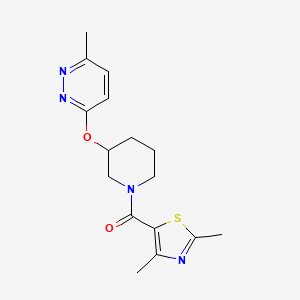
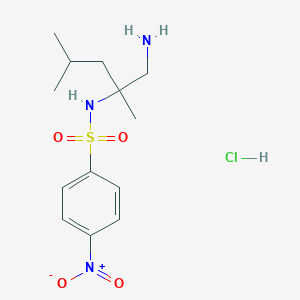


![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)

